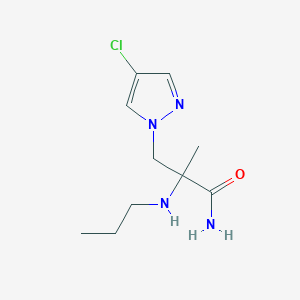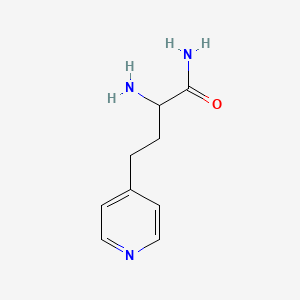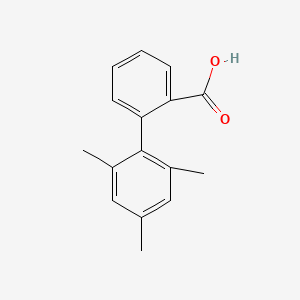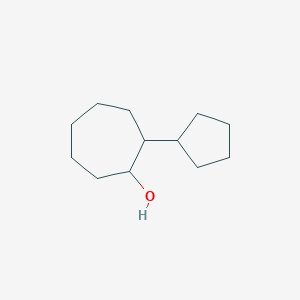
3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide is a compound that belongs to the pyrazole family. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide typically involves the reaction of 4-chloro-1H-pyrazole with appropriate amines and other reagents under controlled conditions. The specific synthetic route may vary, but a common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones or other suitable precursors.
Chlorination: Introduction of the chlorine atom at the desired position on the pyrazole ring.
Amidation: Reaction of the chlorinated pyrazole with 2-methyl-2-(propylamino)propanamide under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The amide group can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while oxidation and reduction reactions may lead to different oxidation states of the compound.
Scientific Research Applications
3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1H-pyrazol-1-yl)propanenitrile
- 3-(4-Chloro-1H-pyrazol-1-yl)pentanenitrile
- 4,5-Dihydro-1H-pyrazole derivatives
Uniqueness
3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a chlorinated position and an amide group makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H17ClN4O |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
3-(4-chloropyrazol-1-yl)-2-methyl-2-(propylamino)propanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-3-4-13-10(2,9(12)16)7-15-6-8(11)5-14-15/h5-6,13H,3-4,7H2,1-2H3,(H2,12,16) |
InChI Key |
MKRBNRSKYMVLTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)(CN1C=C(C=N1)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)


![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)







![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13625910.png)
